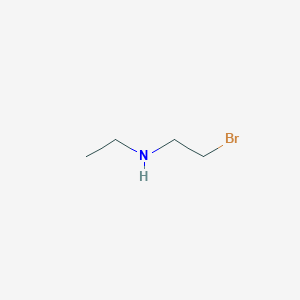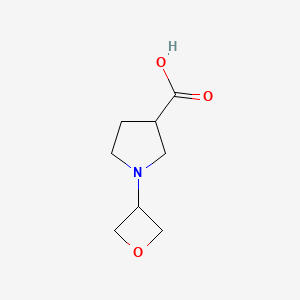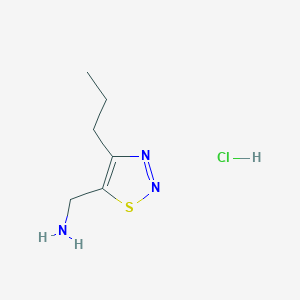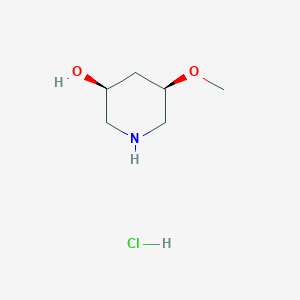![molecular formula C13H17Cl2N3 B13517475 3-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B13517475.png)
3-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride is a chemical compound that belongs to the imidazo[1,2-a]pyrazine family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to achieve the desired imidazo[1,2-a]pyrazine structure .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) for electrophilic substitution; nucleophiles like hydroxide (OH⁻) or amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a scaffold for developing new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride
- N-hydroxy-5-[(3-phenyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl]
Uniqueness
3-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride is unique due to its specific benzyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H17Cl2N3 |
|---|---|
Molekulargewicht |
286.20 g/mol |
IUPAC-Name |
3-benzyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;dihydrochloride |
InChI |
InChI=1S/C13H15N3.2ClH/c1-2-4-11(5-3-1)8-12-9-15-13-10-14-6-7-16(12)13;;/h1-5,9,14H,6-8,10H2;2*1H |
InChI-Schlüssel |
PTZRPYQSDGQHAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C(=NC=C2CC3=CC=CC=C3)CN1.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one](/img/structure/B13517473.png)

amino}-3-hydroxybutanoic acid](/img/structure/B13517484.png)



